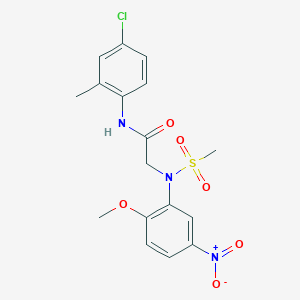![molecular formula C13H23NO2S B4966119 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, also known as TAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TAC belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cell growth. 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell growth and survival.
Biochemical and physiological effects:
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of cancer cells. 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has also been shown to have antibacterial properties and may be effective against certain types of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is that it is relatively easy to synthesize in a laboratory setting. It has also been shown to have a number of potential therapeutic applications. However, one limitation of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is that its mechanism of action is not fully understood. Further research is needed to fully understand how 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid works and its potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid. One area of research is to further understand its mechanism of action. This could lead to the development of more effective therapeutic applications. Another area of research is to study the potential use of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid in combination with other drugs or therapies. This could lead to the development of more effective treatment options for a variety of conditions. Finally, further research is needed to determine the safety and efficacy of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid in humans.
Métodos De Síntesis
The synthesis of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves the reaction of tert-butyl 2-mercaptoacetate with 2-azetidinone in the presence of a base. The resulting product is then treated with an acid to obtain 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid. The synthesis of 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has shown promising results in scientific research as a potential therapeutic agent. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of bacterial infections.
Propiedades
IUPAC Name |
8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)9-4-6-13(7-5-9)14-10(8-17-13)11(15)16/h9-10,14H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWANRZGMMIQEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)NC(CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)

![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)


![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)